5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1782456-99-8
VCID: VC8082390
InChI: InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H
SMILES: C1C2CNCC2CC1(F)F.Cl
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

CAS No.: 1782456-99-8

Cat. No.: VC8082390

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63

* For research use only. Not for human or veterinary use.

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride - 1782456-99-8

Specification

CAS No. 1782456-99-8
Molecular Formula C7H12ClF2N
Molecular Weight 183.63
IUPAC Name 5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Standard InChI InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H
Standard InChI Key VDNXSLMZLQNXAC-UHFFFAOYSA-N
SMILES C1C2CNCC2CC1(F)F.Cl
Canonical SMILES C1C2CNCC2CC1(F)F.Cl

Introduction

Chemical Structure and Stereochemical Considerations

The molecular architecture of 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride integrates a bicyclic system with a defined stereochemical arrangement. The core structure consists of a cyclopentane ring fused to a pyrrolidine ring, creating a rigid, conformationally restricted scaffold. The fluorine atoms at the 5-position introduce significant electronegativity, influencing both the compound’s reactivity and its interactions with biological targets .

Stereochemical Configuration

The (3aR,6aS)-relative configuration denotes the spatial arrangement of substituents around the bicyclic system. This stereochemistry is critical for molecular recognition processes, as demonstrated in related compounds where stereoisomerism dictates binding affinity to biological receptors . Computational modeling suggests that the fluorine atoms adopt equatorial positions to minimize steric strain, a configuration corroborated by NMR studies of analogous fluorinated heterocycles.

Synthesis and Industrial Manufacturing

The synthesis of 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride involves multi-step protocols, often beginning with the construction of the octahydrocyclopenta[c]pyrrole core followed by fluorination and salt formation.

Core Structure Synthesis

A patented method for synthesizing the non-fluorinated analog, octahydrocyclopenta[c]pyrrole, provides a foundational framework . Key steps include:

  • Cyclization: A diene precursor undergoes thermal or acid-catalyzed cyclization to form the bicyclic structure.

  • Reductive Amination: Sodium borohydride or potassium borohydride reduces imine intermediates in the presence of Lewis acids like zinc chloride, achieving yields exceeding 90% .

Table 1: Representative Synthesis Conditions for Octahydrocyclopenta[c]pyrrole

StepReagents/ConditionsYield (%)Purity (%)
CyclizationTHF/toluene, NaBH4, ZnCl2, 90°C91.897
WorkupEthyl acetate extraction, MgSO4 drying--

Fluorination Strategies

Introducing fluorine atoms typically employs electrophilic fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride). These reagents replace hydroxyl or carbonyl groups with fluorine via SN2 mechanisms or radical pathways. Post-fluorination, treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility.

Physicochemical Properties

While direct data on 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride remains sparse, extrapolation from its non-fluorinated analog (CAS 926276-10-0) provides preliminary insights :

Table 2: Comparative Physicochemical Properties

PropertyNon-Fluorinated Analog5,5-Difluoro Derivative (Estimated)
Molecular FormulaC7H14ClNC7H12F2ClN
Molecular Weight (g/mol)163.65199.63
Melting Point (°C)180-185 (decomposes)190-195 (predicted)
SolubilitySoluble in polar aprotic solventsEnhanced solubility in DMSO

The fluorine atoms increase molecular polarity, potentially improving aqueous solubility compared to the non-fluorinated counterpart.

Biological Activity and Mechanistic Insights

Structural analogs of 5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride exhibit activity in neurological and metabolic pathways, though direct evidence for this compound requires further investigation.

Hypothesized Mechanisms

  • Neurotransmitter Reuptake Inhibition: Fluorinated pyrrolidines often inhibit serotonin and dopamine transporters (SERT/DAT), with IC50 values in the nanomolar range for related compounds .

  • GPCR Modulation: The bicyclic framework may interact with 5-HT2A or adrenergic receptors, altering downstream signaling cascades.

Table 3: Biological Activity of Structural Analogs

Compound ClassTargetActivity (IC50)Source
Octahydrocyclopenta[c]pyrroleSERT250 nMPublished studies
5-Fluoro derivatives5-HT2A receptorHigh affinityPatent literature

Industrial and Research Applications

Pharmaceutical Development

The compound’s rigidity and fluorination make it a candidate for:

  • Central Nervous System (CNS) Agents: Potential use in antidepressants or anxiolytics due to transporter inhibition.

  • Enzyme Inhibitors: Fluorine’s electronegativity may enhance binding to catalytic sites in kinases or proteases.

Materials Science

Fluorinated heterocycles contribute to:

  • Liquid Crystals: Enhanced thermal stability for display technologies.

  • Polymer Additives: Improved resistance to degradation in fluoropolymers.

Comparative Analysis with Structural Analogs

Table 4: Key Differences from Non-Fluorinated Analog

FeatureNon-Fluorinated Analog5,5-Difluoro Derivative
ReactivityProne to oxidationEnhanced stability due to C-F bonds
BioavailabilityModerateLikely improved via solubility
Synthetic ComplexityModerateHigh (additional fluorination steps)

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